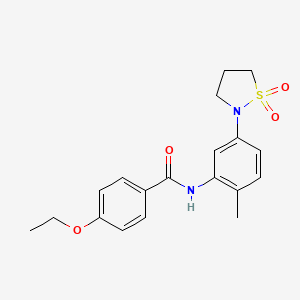

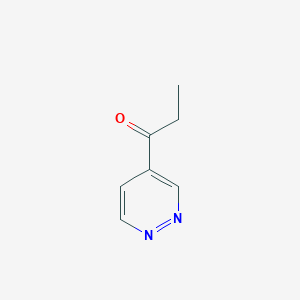

![molecular formula C28H28N4O3S2 B2540585 2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1215611-82-7](/img/structure/B2540585.png)

2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insight into similar compounds and their synthesis, chemical reactivity, and biological evaluation, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting with simpler precursors. For instance, acetylation of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile using acetic anhydride can lead to N-pyrimidinylacetamide derivatives, which can then be further modified using reagents like Vilsmeier-Haack to produce β-chloroenaldehyde derivatives . These derivatives can act as building blocks for constructing a variety of nitrogen heterocyclic compounds, including pyrazoles, pyrimidines, and pyridopyrimidines, through reactions with bifunctional nucleophiles . Similarly, the compound of interest may be synthesized through analogous strategies, utilizing tailored reagents and reaction conditions to introduce the specific thieno[2,3-d]pyrimidinyl and acetamide functionalities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using analytical and spectral data, including UV, IR, PMR, and X-ray spectra . These techniques allow for the determination of the compound's framework and the identification of specific functional groups. The compound , with its pyrido[4',3':4,5]thieno[2,3-d]pyrimidinyl core, likely exhibits a complex spectrum that would require careful analysis to fully understand its structure.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the types of chemical reactions that the compound of interest may undergo. For example, 2-(acetoacetamido)pyridines react with phosgene to yield 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones . This suggests that the compound of interest may also participate in reactions with electrophilic reagents, potentially leading to chlorination or acetylation at specific positions on the heterocyclic ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic acetamides are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. For instance, the variability of substituents on the acetamide moiety of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides was found to significantly impact their binding to the Peripheral Benzodiazepine Receptor (PBR) . Therefore, the specific substituents on the compound of interest, such as the isopropylphenyl group, would be expected to play a crucial role in determining its physical and chemical properties, as well as its biological activity.

科学的研究の応用

Antimicrobial Applications

A study conducted by Kerru et al. (2019) involved the synthesis of a series of thienopyrimidine derivatives linked to rhodanine, demonstrating significant antimicrobial properties. These compounds showed notable antibacterial potency against strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) suggesting their potential as effective antimicrobial agents (Kerru, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Antitumor Activity

Another research avenue has explored the antitumor potential of thienopyrimidine compounds. Hafez and El-Gazzar (2017) synthesized a variety of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding that many exhibited potent anticancer activity comparable to the reference drug doxorubicin on several human cancer cell lines, including MCF-7, HeLa, and HCT-116. This indicates a promising direction for the development of new antitumor medications (Hafez & El-Gazzar, 2017).

Chemical Synthesis and Characterization

Investigations into the chemistry of thienopyrimidines, such as the work by El Azab and Elkanzi (2014), have contributed to the understanding of how these compounds can be synthesized and modified to enhance their biological activity. This research outlines methods for producing various thienopyrimidine derivatives, providing a foundation for further pharmacological studies (El Azab & Elkanzi, 2014).

特性

IUPAC Name |

2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3S2/c1-17(2)19-9-11-20(12-10-19)29-24(34)16-36-28-30-26-25(27(35)32(28)21-7-5-4-6-8-21)22-13-14-31(18(3)33)15-23(22)37-26/h4-12,17H,13-16H2,1-3H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRACLFPFTJGMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

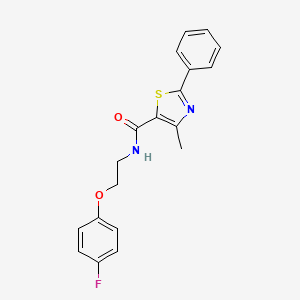

![Ethyl 4-amino-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B2540502.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2540503.png)

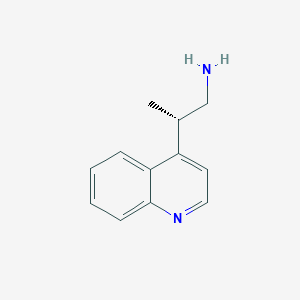

![1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B2540505.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540507.png)

![N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2540512.png)

![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2540521.png)

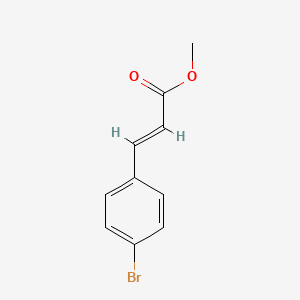

![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B2540522.png)